(E)-3-Methoxyacrylic acid (E)-3-Methoxyacrylic acid
Brand Name: Vulcanchem
CAS No.: 6214-29-5
VCID: VC8182402
InChI: InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
SMILES: COC=CC(=O)O
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol

(E)-3-Methoxyacrylic acid

CAS No.: 6214-29-5

Cat. No.: VC8182402

Molecular Formula: C4H6O3

Molecular Weight: 102.09 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-Methoxyacrylic acid - 6214-29-5

Specification

CAS No. 6214-29-5
Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
IUPAC Name (E)-3-methoxyprop-2-enoic acid
Standard InChI InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
Standard InChI Key VFUQDUGKYYDRMT-NSCUHMNNSA-N
Isomeric SMILES CO/C=C/C(=O)O
SMILES COC=CC(=O)O
Canonical SMILES COC=CC(=O)O

Introduction

Molecular Identity and Structural Configuration

Chemical Identification

(E)-3-Methoxyacrylic acid (IUPAC name: (E)-3-methoxyprop-2-enoic acid) is an α,β-unsaturated carboxylic acid with a methoxy substituent at the β-position. Its molecular formula is C₄H₆O₃, corresponding to a molecular weight of 102.09 g/mol . The compound is registered under multiple CAS numbers, including 6214-29-5 and 6162-52-3, and is alternatively termed beta-methoxyacrylic acid or (2E)-3-methoxyacrylic acid .

Table 1: Key Identifiers of (E)-3-Methoxyacrylic Acid

PropertyValueSource
Molecular FormulaC₄H₆O₃
Molecular Weight102.09 g/mol
CAS Numbers6214-29-5, 6162-52-3
SMILES NotationCO/C=C/C(=O)O
InChI KeyVFUQDUGKYYDRMT-NSCUHMNNSA-N

Stereochemical Features

The E-configuration of the double bond between C2 and C3 positions the methoxy (-OCH₃) and carboxylic acid (-COOH) groups on opposite sides of the planar structure . This geometry influences intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which are critical for solubility and reactivity.

Synthesis and Production Methods

Industrial Synthesis Pathways

While detailed synthetic protocols are proprietary, primary routes likely involve:

  • Wittig Reaction: Condensation of phosphonium ylides with carbonyl precursors to form the α,β-unsaturated backbone.

  • Cross-Metathesis: Catalytic coupling of acrylic acid derivatives with methoxy-containing alkenes.

  • Ester Hydrolysis: Conversion of methyl 3-methoxyacrylate (CAS 5788-17-0) to the free acid under acidic or basic conditions .

Laboratory-Scale Preparation

Small-scale synthesis often employs Knoevenagel condensation, where malonic acid derivatives react with formaldehyde in the presence of a methoxy group donor. Yields are optimized by controlling temperature (60–80°C) and using catalysts like piperidine .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property(E)-3-Methoxyacrylic AcidMethyl 3-Methoxyacrylate
Molecular Weight102.09 g/mol116.12 g/mol
Boiling PointNot reported155.3°C
Flash PointNot reported50.4°C
Density~1.013 g/cm³1.013 g/cm³

Industrial Applications and Market Trends

Polymer Chemistry

(E)-3-Methoxyacrylic acid serves as a monomer in UV-curable resins and acrylate-based copolymers, enhancing material flexibility and adhesion. Its derivatives are integral to coatings for automotive and aerospace industries .

Agrochemical Intermediates

The compound is a precursor in synthesizing fungicides and herbicides, leveraging its reactivity in Michael addition reactions to form bioactive molecules .

Pharmaceutical Synthesis

In drug discovery, the α,β-unsaturated system participates in Diels-Alder reactions, enabling construction of heterocyclic scaffolds for antiviral and anticancer agents .

Global Trade Dynamics

India’s import data (2023–2024) reveals 90 shipments of methoxyacrylic derivatives, sourced from 38 suppliers across 12 countries, underscoring its industrial demand .

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